Methyl 2-fluoro-6-(oxazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of a fluorine atom, an oxazole ring, and a benzoate ester group. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with oxazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate can be compared with other fluorinated oxazoles and benzoates. Similar compounds include:
2-fluorobenzoxazole: Shares the fluorine and oxazole moieties but differs in the ester group.
Methyl 2-fluoro-4-(oxazol-2-yl)benzoate: Similar structure with a different substitution pattern on the benzene ring.
Eigenschaften
CAS-Nummer |
2007916-58-5 |
---|---|
Molekularformel |
C11H8FNO3 |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
methyl 2-fluoro-6-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-7(3-2-4-8(9)12)10-13-5-6-16-10/h2-6H,1H3 |
InChI-Schlüssel |
ZKBADWNMXIVWDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1F)C2=NC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.